REACTION_CXSMILES
|
C(O[CH:5]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[NH:10][C:9](=[O:17])[CH2:8][CH2:7][CH2:6]1)(=O)C>C(O)C.[Pd]>[NH:10]1[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH2:5][CH2:6][CH2:7][CH2:8][C:9]1=[O:17]
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Name
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6-acetoxy-3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one
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Quantity
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7.4 g
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Type
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reactant
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Smiles
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C(C)(=O)OC1CCCC(NC2=C1C=CC=C2)=O
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Name
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|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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1.5 g
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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is hydrogenated at 45 psi at 70° C.
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Type
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FILTRATION
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Details
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The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
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the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
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The residue is recrystallized from methanol/ethyl acetate
|
Name
|
|
Type
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product
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Smiles
|
N1C(CCCCC2=C1C=CC=C2)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |